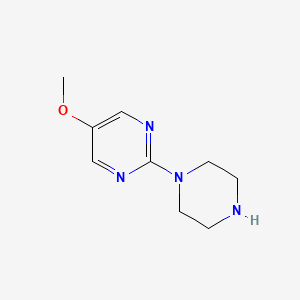

5-Methoxy-2-(piperazin-1-YL)pyrimidine

描述

Contextualization within Pyrimidine (B1678525) and Piperazine (B1678402) Chemical Space

The pyrimidine ring is a core component of essential biological molecules like thymine, cytosine, and uracil, the building blocks of DNA and RNA. researchgate.net Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govhumanjournals.com This is largely due to the ability of the nitrogen atoms in the pyrimidine ring to form hydrogen bonds and participate in dipole-dipole interactions with biological targets. researchgate.net

Similarly, the piperazine ring is a common feature in many approved drugs and is recognized for its favorable pharmacokinetic properties, such as enhancing solubility. researchgate.net The fusion of a pyrimidine scaffold with a piperazine moiety often leads to a synergistic enhancement of biological activity, making pyrimidine-piperazine hybrids a promising area of drug discovery. researchgate.net

Historical Perspective of Analogous Scaffolds in Academic Research

The exploration of pyrimidine and piperazine derivatives in medicinal chemistry has a rich history. Early research into these scaffolds laid the groundwork for the development of numerous successful drugs. For instance, the anxiolytic drug buspirone (B1668070) and the antipsychotic aripiprazole (B633) feature the (2-methoxyphenyl)piperazine moiety. mdpi.com

The synthesis of various pyrimidine-piperazine hybrids has been a continuous effort in academic and industrial research. For example, studies have described the synthesis of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and their evaluation for antimicrobial activity. researchgate.net The Biginelli reaction, discovered in 1891, provided an efficient method for producing a diverse range of pyrimidine-based compounds, further fueling research in this area. mdpi.com The continuous development of synthetic methodologies has enabled the creation of a vast library of pyrimidine-piperazine analogs for biological screening. researchgate.netorganic-chemistry.org

Contemporary Relevance in Chemical Biology and Medicinal Chemistry Research

In recent years, the focus on pyrimidine-piperazine scaffolds has intensified, with numerous studies highlighting their potential in various therapeutic areas. Research has demonstrated the efficacy of these hybrids as anticancer agents, with some derivatives showing potent activity against various cancer cell lines. nih.govnih.gov For instance, a series of 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones were developed and shown to target Poly (ADP-Ribose) Polymerase in human breast cancer cells. nih.gov

Furthermore, these compounds have been investigated for their antiviral, particularly anti-Chikungunya virus (CHIKV), properties. nih.gov An extensive study involving the design and synthesis of one hundred piperazinyl-pyrimidine analogues identified key chemical features for potent anti-CHIKV inhibition. nih.gov Other research has explored their role as GPR119 agonists for the potential treatment of diabetes and obesity, and as 5-HT1A receptor ligands for neurological disorders. mdpi.comnih.gov The versatility of the pyrimidine-piperazine scaffold continues to make it a valuable tool in modern drug discovery and chemical biology research. researchgate.netnih.govmdpi.com

Below is a table summarizing some of the key properties of 5-Methoxy-2-(piperazin-1-yl)pyrimidine:

| Property | Value |

| CAS Number | 59215-39-3 |

| Molecular Formula | C9H14N4O |

| Molecular Weight | 194.23 g/mol |

This data is compiled from publicly available chemical databases.

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-14-8-6-11-9(12-7-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPUHMKNLJMEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614437 | |

| Record name | 5-Methoxy-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-39-3 | |

| Record name | 5-Methoxy-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Precursor Synthesis and Starting Material Considerations

The construction of the target compound relies on two key building blocks: a pyrimidine (B1678525) ring appropriately substituted at the 2- and 5-positions, and the piperazine (B1678402) heterocycle.

Pyrimidine Precursors : The most common precursor is a pyrimidine ring bearing a leaving group, typically a halogen, at the 2-position and a methoxy (B1213986) group at the 5-position. A prime example is 2-chloro-5-methoxypyrimidine (B1297454) . The synthesis of such precursors can often start from simpler, commercially available pyrimidines or be built from acyclic components. General pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. organic-chemistry.org For a 5-substituted pyrimidine, a substituted malonaldehyde or a related three-carbon unit would be required. The synthesis of another key precursor, 5-(Ethylsulfonyl)-2-methoxyaniline , has been described in a four-step process starting from 4-methoxybenzene-1-sulfonyl chloride, highlighting the multi-step nature often required for creating highly functionalized aromatic precursors. nih.gov

Piperazine : Piperazine itself is a widely available and inexpensive bulk chemical. For derivatization purposes, N-monosubstituted piperazines are often used, which can be prepared through various standard organic chemistry methods.

Core Skeleton Assembly Approaches for 5-Methoxy-2-(piperazin-1-YL)pyrimidine

The central synthetic step involves forging the C-N bond between the pyrimidine C2 carbon and one of the piperazine nitrogens. This is predominantly accomplished via nucleophilic aromatic substitution.

A common and conceptually straightforward pathway to pyrimidine-piperazine hybrids involves a sequence of halogenation followed by amination. researchgate.net

Halogenation : Pyrimidine rings can be halogenated to install a reactive handle for subsequent substitution. While direct C-H halogenation of pyrimidines can be challenging, methods exist for related heterocycles like pyridines, sometimes proceeding through intermediates like Zincke imines under mild conditions. chemrxiv.orgchemrxiv.org More typically, a pre-functionalized pyrimidine, such as a pyrimidinone, is converted to a halopyrimidine using standard reagents like phosphorus oxychloride (POCl₃).

Amination : The resulting 2-halopyrimidine is a highly effective electrophile. The subsequent amination with piperazine proceeds readily, displacing the halide. This reaction can be performed under various conditions, often enhanced by a base to scavenge the generated hydrohalic acid. chemicalbook.com Studies on related structures, such as 4-chloropyrrolopyrimidines, have shown that such aminations can be effectively promoted by acids in aqueous media, which can offer environmental and cost benefits over traditional organic solvents. acs.org

Table 1: Representative Conditions for Amination of Halopyrimidines with Piperazine

| Halopyrimidine Substrate | Piperazine | Reagent/Solvent | Temperature | Yield | Reference |

| 2-Chloropyrimidine | Anhydrous Piperazine | Ethanol | Reflux | Not specified | prepchem.com |

| 2-Chloropyrimidine | Piperazine | Water, K₂CO₃ | 60-65 °C | 88% | chemicalbook.com |

This table is interactive. Click on the headers to sort.

The reaction between a 2-halopyrimidine and piperazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.com

The mechanism involves two key steps:

Nucleophilic Attack : The electron-rich piperazine acts as the nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring. The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms, which delocalize negative charge effectively, thus activating the ring towards nucleophilic attack. wikipedia.orgnih.gov This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

Leaving Group Departure : The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group, typically a halide ion.

The rate of SNAr reactions is influenced by the nature of the leaving group (F > Cl > Br > I is often observed, contrary to SN2 reactions) and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comyoutube.com In this compound, the two ring nitrogens provide strong activation for the substitution at the 2-position.

Functionalization and Derivatization Techniques

Once the core this compound skeleton is assembled, it can be further modified to explore structure-activity relationships, a common practice in medicinal chemistry. researchgate.net

The secondary amine of the piperazine ring is a versatile handle for introducing a wide array of functional groups.

N-Alkylation : The piperazine nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This allows for the introduction of simple alkyl chains, benzyl (B1604629) groups, or more complex cyclic systems.

N-Acylation : Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. nih.govresearchgate.net This is a widely used reaction to introduce carbonyl-containing moieties. nih.gov For example, various 1-(2-pyrimidin-2-yl)piperazine derivatives have been synthesized by reacting the piperazine nitrogen with different carbodithioate-containing fragments. nih.gov These derivatization strategies are crucial for tuning the molecule's properties. nih.gov

Table 2: Examples of Piperazine Derivatization Reactions

| Starting Material | Reagent | Reaction Type | Product Class | Reference |

| 1-(Pyrimidin-2-yl)piperazine | 2-Chloro-N-substituted acetamides | N-Alkylation | Substituted Piperazine Acetamides | nih.gov |

| Primary/Secondary Amine | Acetonitrile (B52724), Alumina | N-Acylation | Acetamide | nih.gov |

| Amine (on solid phase) | Carboxylic Acid, Coupling Agents (e.g., HOBt, EDC) | N-Acylation | Amide | researchgate.net |

This table is interactive. Click on the headers to sort.

While derivatization of the piperazine moiety is more common, the pyrimidine ring itself can also be modified, although this may require harsher conditions or more complex synthetic design. The presence of the methoxy and piperazinyl groups, both electron-donating, can influence the reactivity of the remaining C-H bonds on the pyrimidine ring towards electrophilic substitution. Conversely, further nucleophilic substitution could be possible if other leaving groups were present on the ring. The ability to modify the core pyrimidine scaffold is a key tool in drug development, as seen in the synthesis of various pyrimidine-containing compounds with diverse biological activities. mdpi.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

The formation of the carbon-nitrogen (C-N) bond between the pyrimidine ring and the piperazine moiety is a critical step in the synthesis of this compound. Among the most powerful and widely employed methods for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.org

The general approach involves the reaction of a halo-pyrimidine, typically 2-chloro-5-methoxypyrimidine or 2-bromo-5-methoxypyrimidine, with piperazine in the presence of a palladium catalyst, a suitable ligand, and a base. The mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. wikipedia.org

Several generations of catalyst systems have been developed for the Buchwald-Hartwig amination. wikipedia.org The choice of ligand is crucial for the reaction's efficiency. Early systems often used monodentate phosphine (B1218219) ligands, while later generations have employed sterically hindered ligands like Xantphos or bidentate phosphine ligands such as BINAP and DDPF, which can lead to higher yields and reaction rates. wikipedia.orgnih.gov The selection of the base, solvent, and reaction temperature is also critical for optimizing the yield and minimizing side products. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃), while solvents like toluene (B28343) or dimethylformamide (DMF) are frequently used. nih.govtandfonline.com

Research on related structures, such as the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines, has demonstrated the successful application of a Pd(II) precursor like dichlorobis(triphenylphosphine)palladium(II) with the Xantphos ligand. nih.gov Similarly, the synthesis of substituted piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidines has been achieved with high yields using Tetrakis(triphenylphosphine)palladium(0) as the catalyst and cesium carbonate as the base. tandfonline.comresearchgate.net These findings provide a strong basis for the application of similar conditions to the synthesis of this compound.

Table 1: Typical Conditions for Palladium-Catalyzed Synthesis of Aryl-Piperazine Derivatives

| Component | Example Reagents/Conditions | Function | Source |

|---|---|---|---|

| Pyrimidine Substrate | 2-Chloro-5-methoxypyrimidine | Aryl halide coupling partner | nih.gov |

| Amine Substrate | Piperazine | Amine coupling partner | tandfonline.com |

| Palladium Catalyst | Pd₂(dba)₃, Pd(PPh₃)₄, Dichlorobis(triphenylphosphine)Pd(II) | Facilitates C-N bond formation | nih.govtandfonline.comrsc.org |

| Ligand | Xantphos, X-Phos, BINAP | Stabilizes catalyst, promotes reductive elimination | wikipedia.orgnih.govrsc.org |

| Base | Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃) | Deprotonates the amine | nih.govtandfonline.com |

| Solvent | Toluene, DMF, Dioxane | Reaction medium | nih.govtandfonline.com |

| Temperature | Reflux, 100-110 °C | Provides energy for reaction | nih.govtandfonline.com |

Stereochemical Considerations in Synthesis

For the parent compound, this compound, the synthesis does not involve the creation of any chiral centers. The molecule itself is achiral and therefore does not exist as enantiomers or diastereomers. The pyrimidine ring is planar, and the methoxy and piperazinyl substituents lie in the plane or can rotate freely.

The primary stereochemical aspect to consider relates to the conformational isomers of the piperazine ring. The six-membered piperazine ring predominantly adopts a chair conformation to minimize steric strain, similar to cyclohexane. This chair conformation can undergo ring-flipping, resulting in an equilibrium between two chair forms. In the case of an unsubstituted piperazine ring attached to the pyrimidine, the two chair conformations are degenerate.

If a substituted piperazine were used in the synthesis, this would introduce stereocenters and the potential for diastereomers, significantly complicating the synthesis and purification. For instance, the synthesis of piperazirum, a natural product containing a substituted piperazinone ring, required a diastereoselective nitro-Mannich reaction to control the relative stereochemistry of the substituents. beilstein-journals.org However, for the synthesis of the title compound, these considerations are not applicable as the starting piperazine is symmetric. Therefore, the synthetic strategy can focus on reaction yield and purity without the need for stereoselective control.

Green Chemistry Approaches to Synthesis

Traditional methods for synthesizing pyrimidine derivatives can involve hazardous solvents, toxic reagents, and significant energy consumption. rasayanjournal.co.in In line with the principles of green chemistry, modern synthetic approaches aim to reduce environmental impact by improving efficiency, using safer materials, and minimizing waste. rasayanjournal.co.in

Several green chemistry strategies can be applied to the synthesis of this compound. These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures. rasayanjournal.co.in

Microwave-Assisted Synthesis: The use of microwave irradiation instead of conventional heating can dramatically shorten reaction times and often improve yields. rasayanjournal.co.in This technique has been successfully used for copper-catalyzed synthesis of pyrimidine-based glycohybrids, demonstrating its utility in heterocyclic chemistry. nih.gov It could be applied to the palladium-catalyzed amination step to potentially reduce energy consumption and reaction time.

Solventless and Alternative Solvent Systems: Eliminating volatile organic compounds (VOCs) is a key goal of green chemistry. Solvent-free methods, such as ball milling or "grindstone chemistry," have been used for the synthesis of other pyrimidine derivatives. rasayanjournal.co.in Another approach is the use of greener solvents. Palladium-catalyzed amination reactions have been successfully performed in supercritical carbon dioxide, a non-toxic and environmentally benign solvent alternative. rsc.org Water is also an attractive green solvent, and phase-transfer catalysts can be used to facilitate reactions between organic and aqueous phases.

Catalyst Optimization: Developing more efficient and recyclable catalysts is another green approach. While palladium is a highly effective catalyst, research into using lower-cost and less toxic metals like copper continues. nih.gov Furthermore, immobilizing the palladium catalyst on a solid support can facilitate its recovery and reuse, reducing waste and cost.

Table 2: Comparison of Conventional and Green Synthetic Approaches for Pyrimidine Synthesis

| Parameter | Conventional Approach | Green Chemistry Approach | Source |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | rasayanjournal.co.in |

| Solvents | Toluene, DMF, Dioxane (VOCs) | Supercritical CO₂, Water, Ionic Liquids, Solvent-free (ball milling) | rsc.orgrasayanjournal.co.in |

| Reaction Time | Hours to days | Minutes to hours | rasayanjournal.co.innih.gov |

| Catalyst | Homogeneous (e.g., Pd(PPh₃)₄) | Heterogeneous/recyclable catalysts, alternative metals (e.g., Cu) | nih.gov |

| Work-up | Often requires column chromatography | Simpler purification, reduced waste generation | tandfonline.comrasayanjournal.co.in |

Advanced Spectroscopic and Structural Elucidation of 5 Methoxy 2 Piperazin 1 Yl Pyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 5-Methoxy-2-(piperazin-1-yl)pyrimidine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and provides insight into the compound's conformation.

¹H NMR and ¹³C NMR Chemical Shift Assignment

The ¹H NMR spectrum is used to identify the different types of protons in the molecule based on their chemical environment. For this compound, distinct signals are expected for the pyrimidine (B1678525) ring protons, the methoxy (B1213986) group protons, and the piperazine (B1678402) ring protons.

The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, with their exact chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing piperazinyl group. The methoxy protons would present as a sharp singlet, typically around 3.8-4.0 ppm. The piperazine ring protons would appear as two distinct multiplets, corresponding to the four protons adjacent to the pyrimidine ring and the four protons adjacent to the secondary amine. The proton on the secondary amine (NH) may appear as a broad singlet, and its position can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The carbon atoms of the pyrimidine ring would resonate at the lower field (higher ppm) region of the spectrum. The methoxy carbon would appear around 55-60 ppm. bris.ac.uk The carbons of the piperazine ring are expected in the 40-50 ppm range. The specific chemical shifts provide a fingerprint of the molecule's electronic structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrimidine-H | ~8.0 (s, 2H) | - |

| Methoxy-H | ~3.9 (s, 3H) | ~55 |

| Piperazine-H (N-CH₂) | ~3.8 (t, 4H) | ~45 |

| Piperazine-H (N-CH₂) | ~3.0 (t, 4H) | ~44 |

| Pyrimidine-C (C-O) | - | ~160 |

| Pyrimidine-C (C-N) | - | ~158 |

| Pyrimidine-CH | - | ~145 |

| Piperazine-NH | Broad singlet | - |

Note: These are predicted values based on known data for similar structures. Actual experimental values are required for confirmation.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Proof

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. organicchemistrydata.org For this compound, a key correlation would be observed between the two sets of non-equivalent methylene (B1212753) protons on the piperazine ring, confirming their adjacent relationship. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netorganicchemistrydata.org It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the pyrimidine proton signals would correlate to their corresponding pyrimidine carbon signals, and the methoxy proton singlet would correlate to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. researchgate.netorganicchemistrydata.org It is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include the correlation from the methoxy protons to the C5 carbon of the pyrimidine ring and correlations from the piperazine protons (adjacent to the pyrimidine) to the C2 carbon of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. chemicalbook.com A NOESY spectrum could show through-space correlations between the methoxy group protons and the proton at the C4 or C6 position of the pyrimidine ring, helping to establish the preferred orientation of the methoxy group.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This allows for the determination of the elemental composition and confirmation of the molecular formula, C₉H₁₄N₄O, for this compound. The expected exact mass would be calculated and compared to the experimental value, with a very low margin of error (typically < 5 ppm).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. nih.gov The analysis of these fragmentation pathways provides strong evidence for the compound's structure. For this compound, the fragmentation is expected to occur primarily at the piperazine and pyrimidine rings and the ether linkage. biodeep.cnsapub.org

Common fragmentation pathways would likely involve:

Cleavage of the piperazine ring, leading to characteristic neutral losses and fragment ions. researchgate.netmdpi.com

Loss of the methoxy group as a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Scission of the bond between the pyrimidine and piperazine rings.

Table 2: Plausible Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (Proposed) | Proposed Structure/Loss |

| 195.12 | [M+H]⁺ |

| 179.13 | [M+H - CH₄]⁺ |

| 164.10 | [M+H - OCH₃]⁺ |

| 124.07 | [M+H - C₄H₉N₂]⁺ (Piperazine loss) |

| 111.06 | [C₅H₅N₂O]⁺ (Methoxy-pyrimidine fragment) |

| 85.08 | [C₄H₉N₂]⁺ (Piperazine fragment) |

Note: These m/z values are based on theoretical fragmentation and require experimental verification via MS/MS analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. currentseparations.com

The IR spectrum would show characteristic absorption bands for the various bonds present in this compound. researchgate.netcore.ac.uk Key expected absorptions include:

N-H stretch: A moderate band around 3300-3500 cm⁻¹ from the piperazine secondary amine.

C-H stretch: Bands in the 2800-3100 cm⁻¹ region, corresponding to aromatic (pyrimidine) and aliphatic (piperazine and methoxy) C-H bonds.

C=N and C=C stretch: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

C-O stretch: A strong band for the aryl-alkyl ether linkage, typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-N stretch: Vibrations in the 1100-1350 cm⁻¹ range from the piperazine and pyrimidine rings.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides an unambiguous determination of a molecule's structure at the atomic level. This powerful technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is then mathematically deconstructed to generate a three-dimensional electron density map, from which the precise coordinates of each atom can be determined. For compounds like this compound, this would reveal the planarity of the pyrimidine ring, the conformation of the piperazine ring (typically a chair conformation), and the relative orientation of these two cyclic systems.

The manner in which molecules arrange themselves in a crystal lattice, known as crystal packing, is dictated by a delicate balance of various non-covalent interactions. These interactions, though weaker than covalent bonds, are fundamental to the stability and physical properties of the crystal. For derivatives of this compound, several key interactions are anticipated to play a significant role.

To illustrate the type of data obtained from an X-ray crystallographic study, the following table provides hypothetical crystallographic data for a derivative of this compound, based on published data for similar compounds.

| Parameter | Hypothetical Value for a Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1255 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

This table is for illustrative purposes and does not represent experimentally determined data for this compound.

The following table details the likely intermolecular interactions that would be observed in the crystal structure of a derivative of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H | N (pyrimidine) | 2.8 - 3.2 |

| Hydrogen Bond | N-H | O (methoxy) | 2.8 - 3.2 |

| Hydrogen Bond | C-H | O (methoxy) | 3.0 - 3.5 |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.3 - 3.8 |

This table is for illustrative purposes and does not represent experimentally determined data for this compound.

For derivatives of this compound that are chiral, meaning they exist as non-superimposable mirror images (enantiomers), X-ray crystallography is the most definitive method for determining the absolute configuration of a specific enantiomer. wikipedia.orgmdpi.com Chirality could be introduced, for example, by substitution on the piperazine ring.

The determination of absolute configuration is typically achieved using anomalous dispersion. When the crystal contains an atom that absorbs X-rays, the scattering factor for that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. By carefully measuring these differences, the absolute arrangement of atoms in space can be determined and the enantiomer can be assigned as either R or S according to the Cahn-Ingold-Prelog priority rules. wikipedia.org

The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. A value close to 0 indicates that the correct enantiomer has been modeled, while a value close to 1 suggests that the inverted structure is the correct one.

While X-ray crystallography is the gold standard, other chiroptical spectroscopic methods such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), often coupled with quantum chemical calculations, can also be powerful tools for determining the absolute configuration of chiral drugs and their derivatives. spark904.nlnih.gov

Theoretical and Computational Chemistry Studies of 5 Methoxy 2 Piperazin 1 Yl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, offering deep insights into the electronic nature of a molecule. For a novel compound like 5-Methoxy-2-(piperazin-1-yl)pyrimidine, these calculations would be invaluable.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure would involve mapping the electron density distribution to understand regions of high and low electron density. This is crucial for predicting reactivity. Molecular orbital (MO) analysis, a key component of this, would describe the energy and spatial distribution of orbitals, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Such an analysis would provide a quantitative understanding of the molecule's electronic behavior.

Conformational Analysis and Energetic Minima

The flexibility of the piperazine (B1678402) ring and its connection to the pyrimidine (B1678525) core suggest that this compound can exist in multiple conformations. Conformational analysis using quantum chemical methods would identify the stable three-dimensional structures (energetic minima) of the molecule. By calculating the relative energies of these conformers, researchers could predict the most likely shapes the molecule will adopt, which is critical for understanding its interactions with biological targets.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful application of MO theory that focuses on the HOMO and LUMO to predict chemical reactivity. The energy and shape of the HOMO are associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). Applying FMO theory to this compound would allow for predictions of how it might interact with other molecules, including potential metabolic transformations or binding to a biological receptor.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, accounting for environmental factors like solvent.

Conformational Dynamics in Solution

While quantum chemical calculations can identify stable conformers, MD simulations can model the transitions between these states in a solvent environment. This would reveal the flexibility of the piperazine and methoxy (B1213986) groups and how their movements are influenced by interactions with solvent molecules. Such simulations would provide a more realistic understanding of the molecule's conformational landscape in a biological context.

Ligand-Target Binding Dynamics (Simulated)

If a biological target for this compound were identified, MD simulations could be used to model the binding process. These simulations would show how the ligand approaches and fits into the binding site of a protein, the conformational changes that occur in both the ligand and the target upon binding, and the key intermolecular interactions (like hydrogen bonds and van der Waals forces) that stabilize the complex. This information is invaluable for drug design and understanding the mechanism of action.

In the absence of specific research on this compound, the following tables represent hypothetical data that would be generated from the aforementioned computational studies.

Table 1: Hypothetical Quantum Chemical Calculation Data

| Parameter | Hypothetical Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |

| Energy Gap (HOMO-LUMO) | 5.3 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.2 D | DFT/B3LYP/6-31G |

Table 2: Hypothetical Conformational Analysis Data

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Chair (Equatorial Methoxy) | 0.00 | 75 |

| Chair (Axial Methoxy) | 1.5 | 20 |

| Twist-Boat | 3.0 | 5 |

Table 3: Hypothetical Molecular Dynamics Simulation Data

| Parameter | Hypothetical Value | Simulation Conditions |

| RMSD of Ligand | 1.5 Å | 100 ns in water |

| Number of H-bonds (Ligand-Target) | 3 (average) | 100 ns in complex with target protein |

| Binding Free Energy | -8.5 kcal/mol | MM/PBSA calculation |

The field of theoretical and computational chemistry offers a robust toolkit to characterize novel chemical entities. While this compound has been synthesized, it remains uncharacterized from a computational standpoint. The application of quantum chemical calculations and molecular dynamics simulations as outlined would provide fundamental insights into its structure, reactivity, and potential biological interactions, paving the way for future experimental studies and applications.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is a critical tool in rational drug design for predicting the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

The prediction of binding affinity, often expressed as binding energy (e.g., in kcal/mol) or as an inhibition constant (Ki), is a cornerstone of molecular docking. Various computational methods are employed to estimate this affinity, each with its own balance of accuracy and computational cost.

Scoring Functions: At the core of docking programs are scoring functions, which are mathematical methods used to approximate the binding free energy. These can be classified into several types:

Force-Field-Based: These functions use parameters from molecular mechanics force fields (like CHARMM or AMBER) to calculate energies based on van der Waals interactions, electrostatic interactions, and torsional strain.

Empirical: These functions are derived from fitting coefficients to experimental binding data for a set of protein-ligand complexes. They sum up individual energy terms such as hydrogen bonds, ionic interactions, hydrophobic effects, and loss of rotatable bonds.

Knowledge-Based: These potentials are derived from statistical observations of intermolecular contacts in crystal structures of protein-ligand complexes. They represent the probability of certain atom pairs interacting at specific distances.

End-Point Free Energy Methods: More rigorous methods can be applied after an initial docking pose is obtained to refine the binding affinity prediction. These include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These methods calculate the free energy of binding by combining molecular mechanics energy with a continuum solvation model. They offer a better approximation of solvent effects than standard scoring functions. researchgate.net

Advanced Methods: For the highest accuracy, methods rooted in quantum mechanics (QM) or extensive molecular dynamics (MD) simulations are used. nih.gov

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous, simulation-based methods that calculate the free energy difference between two states (e.g., a ligand in solution versus in the binding site). While computationally expensive, they are considered among the most accurate predictive methods.

For this compound, a typical workflow would involve docking it into a chosen protein target using a program like AutoDock or Glide, followed by ranking of the resulting poses using a scoring function. For promising poses, MM/PBSA or MM/GBSA could be employed for a more accurate estimation of binding affinity.

Molecular docking simulations not only predict binding affinity but also elucidate the specific interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the mechanism of action and for guiding lead optimization. For a molecule like this compound, several types of interactions with a putative protein target could be predicted:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine and piperazine rings, as well as the oxygen of the methoxy group, can act as hydrogen bond acceptors. The N-H group on the piperazine ring can act as a hydrogen bond donor.

Hydrophobic Interactions: The pyrimidine ring and the carbon atoms of the piperazine ring can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Interactions: The aromatic pyrimidine ring can engage in various pi-stacking (pi-pi) or pi-alkyl interactions. For example, in silico studies of similar piperazine-pyrimidine derivatives targeting the p65 subunit of NF-κB have shown strong pi-alkyl interactions between the pyrimidine ring and lysine (B10760008) residues. nih.gov

In a hypothetical docking study of this compound with a kinase, for instance, one might predict the pyrimidine core to form hydrogen bonds with the hinge region of the ATP-binding site, a common binding motif for kinase inhibitors. The piperazine and methoxy groups would then be oriented into adjacent pockets, where their interactions would determine subtype selectivity.

QSAR/QSPR Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. researchgate.netnih.gov These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

A theoretical QSAR study for a series of analogs of this compound would involve the following steps:

Dataset Assembly: A dataset of structurally related pyrimidine-piperazine compounds with experimentally measured biological activity against a specific target (e.g., IC₅₀ values) would be collected.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices, polar surface area. mdpi.com

3D: Steric parameters (e.g., molecular volume), electronic properties (e.g., dipole moment, HOMO/LUMO energies). mdpi.com

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that correlates a subset of the calculated descriptors with the biological activity. nih.gov For instance, a QSAR model for pyrimidine derivatives acting as VEGFR-2 inhibitors found that a combination of descriptors could effectively predict activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model-building process). nih.gov

For the this compound scaffold, a QSAR model might reveal that, for instance, increasing the electron-withdrawing character of a substituent on the piperazine ring enhances activity, while increasing steric bulk at the methoxy position is detrimental. Such insights are invaluable for the rational design of more potent analogs. mdpi.com

Molecular Interactions and Biological Target Engagement Mechanisms in Vitro and Non Human in Vivo Models

Receptor Binding Studies in Non-Human Cell Lines or Tissue Homogenates

No publicly available scientific literature was found that described receptor binding studies conducted on 5-Methoxy-2-(piperazin-1-YL)pyrimidine.

Information regarding radioligand binding assays to determine the receptor occupancy of this compound is not available in the reviewed scientific literature. Consequently, data on its affinity (Ki) or potency (IC50) at various receptors are unknown.

There are no available in vitro receptor selectivity profiles for this compound. Such studies would typically involve screening the compound against a broad panel of receptors to determine its binding affinity and selectivity, which has not been reported.

Enzyme Inhibition and Activation Studies in vitro

No data from in vitro enzyme inhibition or activation studies for this compound could be located in the scientific literature.

There are no published studies on the mechanistic enzymology of this compound. Therefore, its type of inhibition (e.g., competitive, non-competitive, uncompetitive) and kinetic parameters such as the inhibition constant (Ki) and the mechanism of action on any target enzymes have not been determined.

No research has been published detailing the screening of this compound against panels of enzymes to ascertain its specificity within enzyme families.

Protein-Ligand Interaction Analysis

No structural biology data, such as X-ray crystallography or NMR spectroscopy, are available that describe the specific protein-ligand interactions of this compound with any biological target. Computational modeling or docking studies detailing its binding mode have also not been reported.

Cellular Assays for Target Pathway Modulation in vitro

No published research was found that utilized reporter gene assays to assess the activation or inhibition of specific cellular pathways by this compound.

Information regarding the effect of this compound on the levels of intracellular second messengers is not available in the scientific literature.

Studies in Non-Human Organism Models for Mechanistic Insight

No in vivo studies in non-human organism models that evaluate target engagement biomarkers for this compound have been documented.

In vivo Proof-of-Concept for Target Modulation (Non-Clinical Phenotypes)

A comprehensive review of available scientific literature did not yield specific in vivo proof-of-concept data for the compound this compound. Research detailing the modulation of biological targets and resulting non-clinical phenotypes in non-human in vivo models for this particular chemical entity is not present in the public domain based on the conducted search.

While the broader classes of pyrimidine (B1678525) and piperazine (B1678402) derivatives have been investigated for a wide range of biological activities, data directly pertaining to this compound's effects in living organisms is absent. Studies on related but structurally distinct molecules include investigations into their potential as antiplasmodial agents, PARP inhibitors for cancer, and treatments for Alzheimer's disease. However, these findings are not directly applicable to the specific compound .

Consequently, no data tables or detailed research findings on in vivo target modulation for this compound can be presented.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Pyrimidine (B1678525) Ring

The pyrimidine core is a critical pharmacophoric element. Modifications to this heterocyclic system can significantly alter the compound's biological activity.

Core Replacement: SAR studies on related compounds have shown that the pyrimidine core can sometimes be replaced with other heterocyclic systems, such as pyridine (B92270) or quinazoline, to modulate activity. For instance, in a series of 2-(piperazin-1-yl) substituted heterobiaryls, replacing the pyrimidine core with a pyridine ring was tolerated without a dramatic loss of binding affinity for the 5-HT7 receptor. mdpi.com

Substitutions on the Ring: The introduction of substituents at other positions of the pyrimidine ring is a key strategy for optimizing potency and selectivity. Studies on 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine, a related structure, demonstrated that adding an alkyl group (like ethyl or butyl) at the C6-position of the pyrimidine ring resulted in a substantial increase in 5-HT7 binding affinity. mdpi.com Conversely, introducing a thiomethyl group at the C2-position or an amino group at the C5-position of other pyrimidine derivatives has been used to convert antiviral agents into antitumor agents. The nature and position of these substituents are critical; for example, in one series of pyrimidine derivatives, a methyl group on the ring enhanced anticancer activity, whereas phenyl groups were less effective. mdpi.com

Exploration of Piperazine (B1678402) Substituents

The piperazine moiety serves as a versatile linker and its substitution, particularly at the N4-position, is a common and effective strategy for fine-tuning pharmacological activity. nih.govresearchgate.net The basicity of the piperazine nitrogens is often crucial for receptor interaction. nih.gov

Alkyl and Arylalkyl Groups: In studies of related pyrazolo[4,3-d]pyrimidines, modifying the N4-piperazine substituent allowed for the modulation of affinity and selectivity between adenosine (B11128) A1 and A2A receptors. nih.gov For example, introducing a phenethyl group resulted in nanomolar affinity and good selectivity for the hA1 receptor. nih.gov Similarly, in a series of 5-HT7 receptor ligands, substituting the N4-position with ethyl, propyl, benzyl (B1604629), or phenylpropyl groups was explored to define the structural requirements for optimal binding. mdpi.com

Importance of the Piperazine Ring: The integrity of the piperazine ring itself is often essential for activity. In a study on nucleozin (B1677030) analogues, replacing the rigid piperazine ring with more flexible ethylenediamine (B42938) systems led to a loss of anti-influenza activity, highlighting the importance of the piperazine's conformational constraint. researchgate.netplos.org Investigations into other compound classes have shown that replacing piperazine with morpholine (B109124) or pyrrolidine (B122466) can dramatically decrease antiproliferative potency, suggesting that the two nitrogen atoms are key features for activity. nih.gov

Functional Group Variation: The introduction of different functional groups can drastically alter the biological profile. For example, in a series of 2-(piperazin-1-yl)pyrimidine derivatives, the introduction of carbodithioate moieties at the N4-position led to selective MAO-A inhibitory activity. nih.gov The specific substituent, such as a 4-nitrophenyl or a benzhydryl group, determined the potency of the inhibition. nih.gov

Table 1: Impact of Piperazine N4-Substituents on Biological Activity in Related Pyrimidine Scaffolds

| Base Scaffold | N4-Substituent | Target(s) | Observed Effect on Activity | Reference(s) |

|---|---|---|---|---|

| 2-(Piperazin-1-yl)pyrimidine Analog | Methyl | 5-HT7 Receptor | Serves as a baseline model ligand in SAR studies. | mdpi.com |

| 2-(Piperazin-1-yl)pyrimidine Analog | Ethyl / Propyl / Benzyl | 5-HT7 Receptor | Modifications used to explore the binding pocket. | mdpi.com |

| 2-(Piperazin-1-yl)pyrimidine Analog | 2-Hydroxyethyl | 5-HT7 Receptor | Maintained affinity, demonstrating tolerance for polar groups. | mdpi.com |

| 7-amino-5-(piperazin-1-yl)pyrazolopyrimidine | Varied aryl/alkyl groups | Adenosine A1/A2A Receptors | Bind hA1 receptor with high nanomolar affinity. | nih.gov |

| Aminoquinoline-Pyrimidine Hybrid | 4-Ethylpiperazine | P. falciparum (W2) | Found to be the most potent against the W2 strain. | nih.gov |

| Aminoquinoline-Pyrimidine Hybrid | Pyrrolidin-1-yl | P. falciparum (D6) | Found to be the most active against the D6 strain. | nih.gov |

Methoxy (B1213986) Group Variation and its Impact on Activity

The methoxy group (-OCH3) at the C5-position is not merely a passive substituent. It can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties by acting as a hydrogen bond acceptor, altering electronic distribution, and improving metabolic stability. nih.gov

Role in Receptor Binding: In many classes of drugs, methoxy groups are crucial for anchoring a ligand into its binding pocket. SAR studies of 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives as ALK2 inhibitors showed that the trimethoxyphenyl group interacts with a hydrophobic back pocket, and removal of any of the methoxy groups resulted in a significant decrease in inhibitory potency. acs.org For instance, removing one of the meta-methoxy groups led to a 35-fold loss in potency. acs.org Similarly, studies on colchicine (B1669291) analogs revealed that the number and position of methoxy groups on the aromatic rings are critical for binding to tubulin. csic.es

Impact on Physicochemical Properties: The methoxy group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov In the development of analogs of WAY-100635, a potent 5-HT1A antagonist, the 2-methoxyphenyl piperazine moiety is a key structural feature, and its presence is associated with high receptor affinity. nih.govmdpi.com The methoxy group's influence extends to lipophilicity and solubility, which are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Influence of Methoxy Group Modifications on Biological Activity in Various Scaffolds

| Compound Class | Modification | Observed Effect | Reference(s) |

|---|---|---|---|

| ALK2 Inhibitors | Removal of one meta-methoxy group from a trimethoxyphenyl ring | 35-fold loss in potency. | acs.org |

| ALK2 Inhibitors | Removal of the para-methoxy group from a trimethoxyphenyl ring | 10-fold loss in potency. | acs.org |

| Colchicine Analogs | Variation in number and position of methoxy groups | Significantly altered binding strength to tubulin and microtubule inhibition. | csic.es |

| Phenyl Pyrimidines | Substitution with a methoxy group | Showed better herbicidal activity compared to a chloro substituent. | mdpi.com |

Correlation of Molecular Structure with Biological Target Affinity and Selectivity

Achieving Selectivity: Small structural changes can shift a compound's activity profile from one receptor subtype to another or from a selective agent to a multi-receptor ligand. In one study, an ethylpyrimidine analog of a 2-(piperazin-1-yl)pyrimidine derivative was identified as a dual 5-HT7/5-HT2A receptor ligand, while the corresponding butylpyrimidine analog acted as a multi-receptor agent, also hitting 5-HT6 and D2 receptors. mdpi.com

Target-Specific Interactions: The affinity for a given target depends on how well the ligand's structural features complement the receptor's binding site. For sigma-2 (σ2) receptor ligands based on a methoxy-tetrahydronaphthalene scaffold, both basic nitrogen atoms of the piperazine ring were found to be crucial for high-affinity binding. nih.gov In another example, for 7-aminopyrazolo[4,3-d]pyrimidine derivatives, a 5-phenethylamino moiety conferred high affinity and selectivity for the adenosine A1 receptor, while a 5-(4-hydroxyphenethylamino) group provided good affinity and the best selectivity for the A2A receptor. nih.gov This demonstrates how subtle changes in the substituent attached to the core scaffold can precisely direct the ligand to different receptor subtypes.

Quantitative SAR (QSAR) Model Development

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for 5-Methoxy-2-(piperazin-1-YL)pyrimidine is not detailed in the reviewed literature, models for related pyrimidine and piperazine derivatives provide a framework for how such an analysis would be approached. nih.govresearchgate.net

Methodology: QSAR models are built by calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for a series of compounds. Statistical methods, such as Multiple Linear Regression (MLR) or nonlinear approaches like Artificial Neural Networks (ANN), are then used to create an equation that correlates these descriptors with observed biological activity (e.g., IC50 or Ki values). nih.gov

Predictive Power: A successful QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. researchgate.net For instance, a QSAR study on piperazine derivatives as mTORC1 inhibitors identified six key descriptors—including the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and aqueous solubility (LogS)—that significantly correlated with inhibitory activity. mdpi.com Similarly, a QSAR analysis of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors found that an ANN model could predict pharmacological activity with high accuracy (R² = 0.998). nih.gov These models highlight the specific physicochemical properties that are most influential for a compound's biological function.

Table 3: Examples of Descriptors Used in QSAR Models for Piperazine/Pyrimidine Derivatives

| Descriptor Type | Example Descriptor | Potential Significance | Reference(s) |

|---|---|---|---|

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the ability to accept electrons in interactions. | mdpi.com |

| Electronic | Electrophilicity Index (ω) | Measures the propensity of a molecule to accept electrons. | mdpi.com |

| Steric/Topological | Molar Refractivity (MR) | Relates to molecular volume and polarizability. | mdpi.com |

| Steric/Topological | Topological Polar Surface Area (PSA) | Correlates with hydrogen bonding potential and membrane permeability. | mdpi.com |

| Lipophilicity | LogS (Aqueous Solubility) | A key determinant of bioavailability and ADME properties. | plos.orgmdpi.com |

| Lipophilicity | SlogP (Octanol/Water Partition Coefficient) | Measures lipophilicity, impacting ADME and receptor binding. | plos.org |

Synthetic Applications of 5 Methoxy 2 Piperazin 1 Yl Pyrimidine As a Key Intermediate

Utility in the Synthesis of Heterocyclic Compounds

The 5-Methoxy-2-(piperazin-1-YL)pyrimidine scaffold is a valuable starting material for the synthesis of more complex heterocyclic compounds. The piperazine (B1678402) and pyrimidine (B1678525) rings offer multiple points for chemical elaboration, allowing for the construction of diverse molecular architectures.

The secondary amine of the piperazine ring is readily available for reactions such as acylation, alkylation, and arylation. For instance, it can be reacted with various acid chlorides, sulfonyl chlorides, and alkyl halides to introduce a wide array of functional groups. These reactions are often carried out under standard conditions, for example, by reacting the piperazine derivative with a suitable electrophile in the presence of a base.

Furthermore, the pyrimidine ring itself can be a site for further functionalization, although it is generally less reactive than the piperazine moiety. Nucleophilic aromatic substitution reactions can potentially occur at positions on the pyrimidine ring, particularly if activating groups are present.

A general approach to synthesizing derivatives from a piperazine-substituted pyrimidine involves the reaction of a chloro-pyrimidine with piperazine, followed by further modification of the free secondary amine on the piperazine ring. For example, N-aryl-2-(pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl-acetamide derivatives have been synthesized by reacting a 4-piperazine pyrazolo[3,4-d]pyrimidine derivative with various 2-chloro-N-substituted phenyl acetamides. mdpi.com This highlights the utility of the piperazinyl-pyrimidine core in building complex, multi-ring heterocyclic systems. While this example uses a pyrazolo[3,4-d]pyrimidine, the synthetic principle is directly applicable to this compound.

The synthesis of various pyrimidine-linked piperazine derivatives has been reported, showcasing the versatility of this structural motif in generating novel bioactive molecules. nih.gov In a typical synthetic route, a substituted pyrimidine-2-thiol (B7767146) is methylated and then reacted with a piperazine derivative to yield the final product. nih.gov This general strategy can be adapted for this compound to create a library of analogues with diverse substituents on the piperazine nitrogen.

The following table illustrates the types of heterocyclic compounds that can be synthesized using a piperazinyl-pyrimidine core as a key intermediate.

| Starting Material | Reagent | Resulting Compound Class | Potential Application |

| This compound | Acid Chlorides (R-COCl) | N-Acyl-piperazinyl-pyrimidines | Medicinal Chemistry |

| This compound | Sulfonyl Chlorides (R-SO2Cl) | N-Sulfonyl-piperazinyl-pyrimidines | Medicinal Chemistry |

| This compound | Alkyl Halides (R-X) | N-Alkyl-piperazinyl-pyrimidines | Medicinal Chemistry |

| This compound | Aryl Halides (Ar-X) with Pd catalyst | N-Aryl-piperazinyl-pyrimidines | Medicinal Chemistry |

Role in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which are then screened for biological activity. The use of "privileged scaffolds," which are molecular frameworks that are able to bind to multiple biological targets, is a common strategy in the design of combinatorial libraries. nih.gov The pyrimidine scaffold is considered a privileged structure due to its presence in numerous bioactive compounds. nih.gov

The compound this compound is an excellent candidate for inclusion as a building block in combinatorial libraries for several reasons:

Multiple Diversification Points: The piperazine moiety provides a readily functionalizable handle for introducing diversity. A wide range of commercially available aldehydes, carboxylic acids, and sulfonyl chlorides can be coupled to the secondary amine of the piperazine, allowing for the generation of a large library of analogues from a single core structure.

Favorable Physicochemical Properties: The pyrimidine and piperazine rings are common motifs in known drugs, and their combination in this compound provides a good starting point for developing compounds with desirable drug-like properties.

Synthetic Tractability: The reactions to modify the piperazine ring are generally high-yielding and can be performed in parallel, which is a key requirement for combinatorial synthesis. researchgate.net

DNA-encoded libraries (DELs) represent a modern approach to combinatorial chemistry where each compound is tagged with a unique DNA barcode. The synthesis of pyrimidine-focused DELs has been reported, utilizing trichloropyrimidine as a starting material to generate libraries with millions of members. nih.gov The principles used in these syntheses, involving sequential nucleophilic aromatic substitution reactions, could be applied to this compound to create focused libraries for specific biological targets.

The following table outlines a hypothetical combinatorial library synthesis using this compound as the scaffold.

| Scaffold | Building Block Set A (e.g., Carboxylic Acids) | Building Block Set B (e.g., Sulfonyl Chlorides) | Resulting Library |

| This compound | R1-COOH, R2-COOH, ... Rn-COOH | R'1-SO2Cl, R'2-SO2Cl, ... R'm-SO2Cl | A diverse library of N-acylated and N-sulfonylated piperazinyl-pyrimidine derivatives |

Use as a Scaffold for Fragment-Based Drug Discovery Research (Lead Generation)

Fragment-based drug discovery (FBDD) is a hit identification strategy that uses small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. nih.govfrontiersin.org Once a fragment with weak binding affinity is identified, it is then optimized and grown into a more potent lead compound. mdpi.comrsc.org

The this compound molecule possesses several characteristics that make it an attractive scaffold for FBDD:

Appropriate Size and Complexity: With a molecular weight of 194.24 g/mol , it falls within the typical range for a fragment. vibrantpharma.com Its structure is simple enough to allow for efficient binding but also contains sufficient chemical information to provide a good starting point for optimization.

Presence of Key Pharmacophoric Features: The pyrimidine ring can act as a hydrogen bond acceptor, while the piperazine nitrogen atoms can also participate in hydrogen bonding. The methoxy (B1213986) group can be involved in hydrophobic interactions. These features are commonly found in the binding sites of many proteins, particularly kinases. nih.gov

Vectors for Growth: The piperazine ring provides clear vectors for chemical elaboration. Once the binding mode of the fragment is determined (e.g., through X-ray crystallography), chemists can design modifications that extend from the piperazine ring to interact with nearby pockets in the protein's binding site, thereby increasing potency and selectivity.

The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the purine (B94841) ring in ATP, is a well-known privileged scaffold for the development of kinase inhibitors. nih.govrsc.org Given the structural similarities, the 2-(piperazin-1-yl)pyrimidine moiety of this compound can also be considered a valuable scaffold for designing inhibitors that target the ATP-binding site of kinases.

A study on piperazinyl-pyrimidine analogues for targeting the Chikungunya virus demonstrated the utility of this scaffold in lead optimization. nih.gov Although the specific starting material was different, the study highlights the potential of the piperazinyl-pyrimidine core in developing potent bioactive compounds.

The table below summarizes the properties of this compound that are relevant to its use in fragment-based drug discovery.

| Property | Relevance to FBDD |

| Molecular Weight (~194 g/mol ) | Falls within the "rule of three" for fragments. |

| Hydrogen Bond Donors/Acceptors | Can form key interactions with protein targets. |

| Lipophilicity (LogP) | Can be tuned through modification of the piperazine nitrogen. |

| Synthetic Accessibility | Easily modified to explore structure-activity relationships. |

| Rigidity/Flexibility | A semi-rigid scaffold that can orient substituents in defined vectors. |

Advanced Analytical Methodologies for Detection and Quantification in Research Settings

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography remains the premier technique for the separation and purification of chemical compounds. The choice of chromatographic method is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability. For a compound like 5-Methoxy-2-(piperazin-1-YL)pyrimidine, several high-level chromatographic techniques are pertinent.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Commercial suppliers of this compound often cite HPLC as the method for purity verification, typically achieving ≥98% purity. nih.gov The versatility of HPLC allows for various modes of separation, with reversed-phase (RP) being the most common for compounds of intermediate polarity.

In a typical RP-HPLC setup for this compound, a C18 or C8 stationary phase would be employed. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient elution of the target compound and any impurities with differing polarities. Detection is commonly achieved using a UV detector, as the pyrimidine (B1678525) and piperazine (B1678402) rings contain chromophores that absorb in the UV region. For the analysis of a similar pyrimidine derivative, a detection wavelength of 275 nm was utilized. nih.gov

For preparative applications, where the goal is to isolate the pure compound, the analytical HPLC method is scaled up. This involves using a larger column diameter and a higher flow rate to process larger quantities of the material. The fractions containing the pure compound are collected, and the solvent is subsequently removed.

Table 1: Illustrative HPLC Parameters for the Analysis of Pyrimidine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility due to its molecular weight and polar functional groups, GC analysis is feasible, potentially with derivatization. Derivatization, for instance by acylation of the secondary amine in the piperazine ring, can increase the compound's volatility and improve its chromatographic behavior.

In GC, the sample is vaporized and swept by a carrier gas (such as helium or nitrogen) through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the gas and stationary phases. For piperazine-containing compounds, a dimethylsilicone or similar non-polar to mid-polar stationary phase is often used. researchgate.net Detection can be achieved with a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). GC-MS is particularly valuable for identifying unknown impurities by their mass spectra. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to both HPLC and GC for the analysis and purification of a wide range of pharmaceutical compounds. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic co-solvent such as methanol. This technique offers the advantages of high-speed separations, reduced organic solvent consumption, and lower backpressures compared to HPLC. researchgate.net

For a polar compound like this compound, SFC can provide excellent selectivity and resolution, especially for separating it from structurally similar impurities. The use of various stationary phases, including those common in both normal-phase and reversed-phase HPLC, allows for a broad range of selectivities to be explored. SFC is also well-suited for chiral separations, should the need arise to resolve enantiomers of related structures. The compatibility of SFC with mass spectrometry further enhances its utility in research settings.

Electrophoretic Methods

Capillary Electrophoresis (CE) and its variants are high-resolution separation techniques that utilize an electric field to separate ions based on their electrophoretic mobility. For ionizable compounds like this compound, which has a basic piperazine nitrogen, CE can be a powerful analytical tool.

In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. The sample is introduced at one end, and a high voltage is applied across the capillary, causing the analytes to migrate at different velocities towards the detector. The pH of the BGE is a critical parameter, as it determines the charge state of the analyte. For a basic compound, a low pH buffer would ensure it is fully protonated and migrates as a cation. The use of additives like cyclodextrins in the BGE can aid in the separation of structurally similar compounds. researchgate.net CE is particularly useful for the analysis of small sample volumes and can be used for impurity profiling. mdpi.com

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The pyrimidine ring system in this compound provides the necessary chromophore for UV detection.

To quantify the compound, a solution of known concentration is prepared in a suitable solvent (e.g., methanol or ethanol), and its UV spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of varying concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For a similar pyrimidine derivative, a linear relationship between concentration and absorbance was observed in the range of 50 to 150 µg/mL. nih.gov

Table 2: Example of a UV-Vis Spectrophotometric Method Validation for a Pyrimidine Derivative

| Parameter | Result |

|---|---|

| λmax | 275 nm nih.gov |

| Linearity Range | 50 - 150 µg/mL nih.gov |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | Dependent on instrument and compound |

| Limit of Quantification (LOQ) | Dependent on instrument and compound |

Coupled Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis in Research Samples

For the analysis of this compound in complex matrices, such as biological fluids or reaction mixtures, coupled or hyphenated techniques are indispensable. The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity.

In an LC-MS/MS system, the eluent from the HPLC column is introduced into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, where it would likely form a protonated molecule [M+H]+. The first mass analyzer (MS1) selects this precursor ion, which is then fragmented in a collision cell. The resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and allows for accurate quantification even at very low concentrations.

This technique is invaluable in research for pharmacokinetic studies, metabolite identification, and the analysis of trace-level impurities. The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric parameters.

Future Directions and Emerging Research Avenues for 5 Methoxy 2 Piperazin 1 Yl Pyrimidine Derivatives

Exploration of Novel Biological Targets

While pyrimidine-piperazine derivatives are known to interact with established targets, a significant future direction lies in the exploration of novel and challenging biological targets. researchgate.net A primary area of interest is the modulation of protein-protein interactions (PPIs), which are fundamental to numerous disease processes but have been notoriously difficult to target with small molecules. nih.govacs.org The three-dimensional structural diversity that can be built around the pyrimidine (B1678525) core makes these derivatives ideal candidates for creating compounds that can bind to the large and complex surfaces of PPIs. acs.orgacs.org

Research has already identified several promising novel targets for structurally related pyrimidine compounds, suggesting potential applications for derivatives of 5-methoxy-2-(piperazin-1-yl)pyrimidine. These include:

Oncogenic Proteins: Gankyrin, an oncoprotein overexpressed in various cancers, has been targeted by 2,5-substituted pyrimidine molecules, inhibiting cancer cell proliferation. nih.govnih.govtandfonline.com Similarly, PIM-1 kinase, another protein implicated in cancer development, has been effectively inhibited by pyrido[2,3-d]pyrimidine (B1209978) derivatives. rsc.org

Viral Enzymes: The viral capping machinery of viruses like the Chikungunya virus (CHIKV) has been identified as a target for piperazinyl-pyrimidine analogues, representing a promising antiviral strategy. nih.gov

Central Nervous System Receptors: Derivatives have been investigated as inhibitors of monoamine oxidase (MAO) for potential antidepressant applications and as ligands for cannabinoid receptors (CB₂), which are involved in various physiological processes. nih.govmdpi.comresearchgate.net

This expansion into new target classes, particularly those considered "undruggable," represents a major frontier for these compounds. acs.org

Table 1: Potential Novel Biological Targets for Pyrimidine-Piperazine Derivatives

| Target Class | Specific Example | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Protein-Protein Interactions (PPIs) | Gankyrin | Oncology (Breast, Lung Cancer) | nih.govnih.gov |

| Kinases | PIM-1 Kinase | Oncology | rsc.org |

| Viral Enzymes | Chikungunya Virus (nsP1) | Antiviral | nih.gov |

| Oxidoreductases | Monoamine Oxidase (MAO-A) | Neurology (Depression) | nih.gov |

| G-Protein Coupled Receptors | Cannabinoid Receptor 2 (CB₂) | Inflammation, Pain | mdpi.comresearchgate.net |

| Receptor Tyrosine Kinases | VEGFR2 | Oncology | mdpi.com |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

Key applications of AI/ML in this context include:

Rapid Virtual Screening: AI algorithms can screen virtual libraries containing millions of pyrimidine derivatives in a fraction of the time required for traditional high-throughput screening, identifying compounds with a high probability of binding to a specific biological target. patsnap.compremierscience.com